molecular formula C15H16ClN3O4 B14376739 1-(1H-Indazol-5-yl)-2,4,6-trimethylpyridin-1-ium perchlorate CAS No. 90018-32-9

1-(1H-Indazol-5-yl)-2,4,6-trimethylpyridin-1-ium perchlorate

Cat. No.: B14376739
CAS No.: 90018-32-9
M. Wt: 337.76 g/mol
InChI Key: FTHQVNBULMSCIW-UHFFFAOYSA-M
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Description

1-(1H-Indazol-5-yl)-2,4,6-trimethylpyridin-1-ium perchlorate is a heterocyclic compound that combines the structural motifs of indazole and pyridine

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the cyclization of 2-azidobenzaldehydes with amines to form the indazole core . The pyridinium part can be introduced through a nucleophilic substitution reaction involving 2,4,6-trimethylpyridine and an appropriate leaving group.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize byproducts. This could include the use of transition metal catalysts to facilitate the cyclization and substitution reactions .

Chemical Reactions Analysis

Types of Reactions

1-(1H-Indazol-5-yl)-2,4,6-trimethylpyridin-1-ium perchlorate can undergo various chemical reactions, including:

    Oxidation: The indazole ring can be oxidized under specific conditions to form different oxidation states.

    Reduction: Reduction reactions can modify the electronic properties of the compound.

    Substitution: The compound can participate in nucleophilic and electrophilic substitution reactions, particularly at the pyridinium ring.

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles or electrophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield various oxidized forms of the indazole ring, while substitution reactions could introduce different functional groups onto the pyridinium ring.

Scientific Research Applications

1-(1H-Indazol-5-yl)-2,4,6-trimethylpyridin-1-ium perchlorate has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(1H-Indazol-5-yl)-2,4,6-trimethylpyridin-1-ium perchlorate involves its interaction with specific molecular targets. The indazole ring can interact with various enzymes and receptors, potentially modulating their activity. The pyridinium moiety can influence the compound’s electronic properties, affecting its interaction with biological molecules .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(1H-Indazol-5-yl)-2,4,6-trimethylpyridin-1-ium perchlorate is unique due to the combination of the indazole and pyridinium structures, which imparts distinct electronic and steric properties. This uniqueness makes it a valuable compound for various applications in research and industry .

Properties

CAS No.

90018-32-9

Molecular Formula

C15H16ClN3O4

Molecular Weight

337.76 g/mol

IUPAC Name

5-(2,4,6-trimethylpyridin-1-ium-1-yl)-1H-indazole;perchlorate

InChI

InChI=1S/C15H16N3.ClHO4/c1-10-6-11(2)18(12(3)7-10)14-4-5-15-13(8-14)9-16-17-15;2-1(3,4)5/h4-9H,1-3H3,(H,16,17);(H,2,3,4,5)/q+1;/p-1

InChI Key

FTHQVNBULMSCIW-UHFFFAOYSA-M

Canonical SMILES

CC1=CC(=[N+](C(=C1)C)C2=CC3=C(C=C2)NN=C3)C.[O-]Cl(=O)(=O)=O

Origin of Product

United States

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